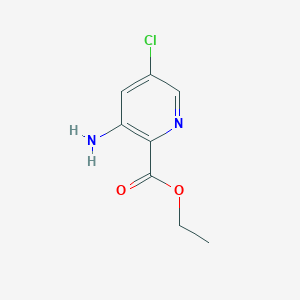
2-(4-Chlorophenyl)propanenitrile
Overview
Description
2-(4-Chlorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8ClN . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)propanenitrile is based on its molecular formula, C9H8ClN. It has an average mass of 165.620 Da and a monoisotopic mass of 165.034531 Da .Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Chlorophenyl)propanenitrile are not well-documented in the available sources.Physical And Chemical Properties Analysis
2-(4-Chlorophenyl)propanenitrile is a liquid at room temperature . It has a molecular weight of 165.62 .Scientific Research Applications
Environmental Studies
Lastly, 2-(4-Chlorophenyl)propanenitrile can be studied for its environmental impact. Understanding its degradation pathways and persistence in the environment is crucial for assessing its safety and potential risks as a chemical intermediate.
Each of these applications leverages the unique chemical structure of 2-(4-Chlorophenyl)propanenitrile, demonstrating its versatility and importance in scientific research across multiple disciplines. The compound’s properties, such as its melting point of 123-124°C and its safety information, are essential for researchers to handle and apply it appropriately in their studies .
Mechanism of Action
Target of Action
It is known that nitriles, a group to which 2-(4-chlorophenyl)propanenitrile belongs, can undergo various reactions due to the polarity of the cyano group .
Mode of Action
Nitriles, including 2-(4-chlorophenyl)propanenitrile, can react with nucleophiles, such as hydride ions, leading to the formation of imines and amines . This interaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Nitriles are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 16562 and its liquid physical form , may influence its bioavailability.
Result of Action
The reactivity of the nitrile group can lead to various chemical transformations, potentially affecting the function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenyl)propanenitrile. For instance, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes.
Safety and Hazards
The safety information for 2-(4-Chlorophenyl)propanenitrile indicates that it is dangerous. It has hazard statements H302, H312, H317, H318, and H332, which refer to various health hazards including harmful if swallowed, harmful in contact with skin, may cause an allergic skin reaction, causes serious eye damage, and harmful if inhaled .
Relevant Papers One relevant paper discusses the synthesis, characterization, and evaluation of the antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile . The paper found that certain substituents on the triazole moiety, such as 2-chlorophenyl, 4-chlorophenyl, 4-methylphenyl, 4-Nitrophenyl, and 4-cynophenyl, might be responsible for significant inhibitory activity .
properties
IUPAC Name |
2-(4-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZHRKQXPROIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944446 | |
| Record name | 2-(4-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)propanenitrile | |
CAS RN |
2184-88-5 | |
| Record name | 4-Chloro-α-methylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2184-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002184885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1585389.png)


